6-Amino-4-(furan-2-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-(furan-2-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of pyrano[2,3-c]pyrazoles These compounds are known for their diverse biological activities and are used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(furan-2-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be achieved through a one-pot multicomponent reaction. This method involves the reaction of ethyl 3-oxobutanoate, hydrazine hydrate, five-membered heterocyclic aldehydes (such as furan-2-carbaldehyde), and malononitrile in the presence of an ionic liquid medium, such as [BMIM]BF4, at 70–75°C for 110–120 minutes . This synthetic strategy offers excellent yields (85–90%), a straightforward protocol, and mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the one-pot multicomponent reaction described above can be adapted for large-scale production. The use of ionic liquids as a medium can enhance the efficiency and environmental friendliness of the process, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(furan-2-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and cyano groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
6-Amino-4-(furan-2-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with cytotoxic activity against human cancer cell lines such as PANC-1 and SKOV-3
Pharmaceuticals: It exhibits various biological activities, including anti-inflammatory, antimicrobial, fungicidal, insecticidal, molluscicidal, and analgesic properties
Organic Synthesis: The compound serves as an essential intermediate in the synthesis of other biologically active molecules
Mechanism of Action
The mechanism of action of 6-Amino-4-(furan-2-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit good binding energy against the human epidermal growth factor receptor protein, suggesting its potential role in inhibiting cancer cell growth . The compound’s diverse functional groups allow it to interact with various biological targets, contributing to its wide range of biological activities.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-(thiophen-2-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(pyrrol-2-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
6-Amino-4-(furan-2-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its thiophene and pyrrole analogs.
Properties
Molecular Formula |
C18H14N4O2 |
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Molecular Weight |
318.3 g/mol |
IUPAC Name |
6-amino-4-(furan-2-yl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C18H14N4O2/c1-11-15-16(14-8-5-9-23-14)13(10-19)17(20)24-18(15)22(21-11)12-6-3-2-4-7-12/h2-9,16H,20H2,1H3 |
InChI Key |
XHMCPIHBFUJMPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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